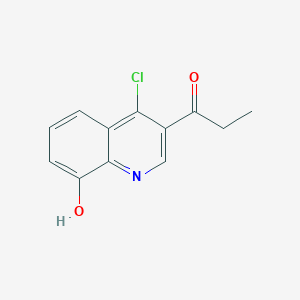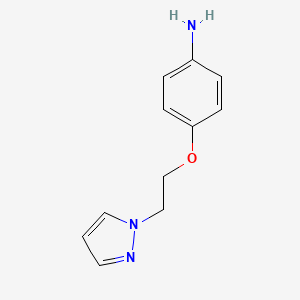
(7-prop-2-enyl-1H-indazol-6-yl) acetate
描述
(7-prop-2-enyl-1H-indazol-6-yl) acetate is a synthetic organic compound belonging to the indazole family. Indazoles are nitrogen-containing heterocyclic compounds that have gained significant attention due to their diverse biological activities and pharmacological potential. The compound this compound features an indazole core with a prop-2-enyl group at the 7-position and an acetate group at the 6-position, making it a unique and potentially bioactive molecule.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (7-prop-2-enyl-1H-indazol-6-yl) acetate typically involves the following steps:
Formation of the Indazole Core: The indazole core can be synthesized through the cyclization of hydrazones with ortho-substituted nitrobenzenes under acidic conditions.
Introduction of the Prop-2-enyl Group: The prop-2-enyl group can be introduced via a Heck reaction, where the indazole core is reacted with an appropriate alkene in the presence of a palladium catalyst.
Acetylation: The final step involves the acetylation of the indazole derivative at the 6-position using acetic anhydride in the presence of a base such as pyridine.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to achieve high yields and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of corresponding oxides or hydroxylated derivatives.
Reduction: Reduction of the compound can yield reduced forms of the indazole core or the prop-2-enyl group.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used for substitution reactions under basic or acidic conditions.
Major Products Formed:
Oxidation Products: Hydroxylated indazole derivatives.
Reduction Products: Reduced indazole derivatives with altered electronic properties.
Substitution Products: Indazole derivatives with various functional groups replacing the acetate group.
科学研究应用
(7-prop-2-enyl-1H-indazol-6-yl) acetate has shown potential in various scientific research applications:
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Biology: It exhibits potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties, making it a candidate for drug discovery and development.
Medicine: The compound’s pharmacological properties are being explored for therapeutic applications, particularly in the treatment of cancer and infectious diseases.
Industry: It can be used in the development of agrochemicals, dyes, and materials with specific electronic properties.
作用机制
The mechanism of action of (7-prop-2-enyl-1H-indazol-6-yl) acetate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or proteins involved in key biological processes.
Pathways Involved: It can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis, thereby exerting its biological effects.
相似化合物的比较
Indazole: The parent compound with a similar core structure but lacking the prop-2-enyl and acetate groups.
(7-methyl-1H-indazol-6-yl) acetate: A structurally similar compound with a methyl group instead of a prop-2-enyl group.
(7-ethyl-1H-indazol-6-yl) acetate: Another analog with an ethyl group replacing the prop-2-enyl group.
Uniqueness:
Structural Features: The presence of the prop-2-enyl group at the 7-position and the acetate group at the 6-position distinguishes (7-prop-2-enyl-1H-indazol-6-yl) acetate from other indazole derivatives.
Biological Activity: The unique substitution pattern may confer distinct biological activities and pharmacological properties, making it a valuable compound for research and development.
属性
分子式 |
C12H12N2O2 |
|---|---|
分子量 |
216.24 g/mol |
IUPAC 名称 |
(7-prop-2-enyl-1H-indazol-6-yl) acetate |
InChI |
InChI=1S/C12H12N2O2/c1-3-4-10-11(16-8(2)15)6-5-9-7-13-14-12(9)10/h3,5-7H,1,4H2,2H3,(H,13,14) |
InChI 键 |
RTVIVWWQMLSPNU-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)OC1=C(C2=C(C=C1)C=NN2)CC=C |
产品来源 |
United States |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![(R)-2-[(5-bromo-2-chloropyrimidin-4-yl)amino]propanal](/img/structure/B8398075.png)



![methyl 3-[1-methyl-2-oxo-pyrrolidin-3-yl]oxy-5-phenylmethoxy-benzoate](/img/structure/B8398095.png)





